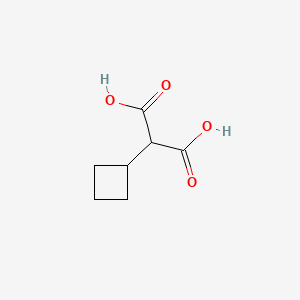

2-cyclobutylpropanedioicacid

Description

2-Cyclobutylpropanoic acid is a carboxylic acid characterized by a cyclobutane ring attached to the second carbon of a propanoic acid backbone (CH₂-COOH). The cyclobutyl group introduces steric strain due to its four-membered ring structure, which influences both its chemical reactivity and biological interactions. This compound is synthesized through controlled reaction conditions, including temperature modulation and solvent optimization, to achieve high purity and yield . Its applications span organic synthesis, medicinal chemistry, and material science, where its strained cyclic structure enables unique interactions with biological targets or synthetic intermediates.

Properties

IUPAC Name |

2-cyclobutylpropanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-6(9)5(7(10)11)4-2-1-3-4/h4-5H,1-3H2,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMILBFBZCRHRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclobutylpropanedioicacid typically involves the cycloaddition reaction of cyclobutene with malonic acid derivatives under controlled conditions . The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the formation of the cyclobutane ring. The reaction conditions include maintaining a temperature range of 0-25°C and using an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available precursors like cyclobutene and malonic acid. The process includes steps such as esterification, cycloaddition, and hydrolysis to yield the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial synthesis .

Chemical Reactions Analysis

Modification of Cyclobutane Derivatives

Another approach involves modifying existing cyclobutane derivatives. For example, cyclobutyl carboxylic acids can be converted into propanedioic acid derivatives through chemical transformations involving the introduction of a carboxylic acid group .

Chemical Reactions of 2-Cyclobutylpropanedioic Acid

2-Cyclobutylpropanedioic acid can undergo various chemical reactions typical of carboxylic acids and cyclobutane rings.

Carboxylic Acid Reactions

-

Esterification : Reaction with alcohols to form esters.

-

Amidation : Reaction with amines to form amides.

-

Decarboxylation : Loss of CO2 under certain conditions.

Cyclobutane Ring Reactions

-

Ring Opening : Under stress or with catalysts, the cyclobutane ring can open to form linear compounds.

-

Substitution : Halogenation or other substitutions can occur on the cyclobutane ring.

Data and Research Findings

While specific data on 2-cyclobutylpropanedioic acid is limited, related compounds provide insights into its potential reactivity and applications.

| Compound | Reaction | Conditions | Product |

|---|---|---|---|

| Cyclobutyl Carboxylic Acid | Amidation | Amine, catalyst | Cyclobutyl Amide |

| Propanedioic Acid | Decarboxylation | Heat, catalyst | Acetic Acid |

| Cyclobutane Derivatives | Ring Opening | Stress, catalyst | Linear Alkanes |

Scientific Research Applications

2-Cyclobutylpropanedioicacid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

Industry: Utilized in the development of novel materials and polymers with unique mechanical properties.

Mechanism of Action

The mechanism of action of 2-cyclobutylpropanedioicacid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in metabolic processes. Its cyclobutane ring structure allows it to fit into enzyme active sites, altering their activity and affecting downstream biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and biological implications between 2-cyclobutylpropanoic acid and analogous compounds:

Key Research Findings and Contradictions

- Steric Effects vs. Reactivity: While the cyclobutyl group in 2-cyclobutylpropanoic acid enhances target specificity, it also reduces reaction rates in esterification compared to linear-chain analogs .

- Biological Potency: Compounds like 2-(3-(4-Chlorophenyl)cyclobutyl)acetic acid show superior antidepressant activity compared to non-chlorinated derivatives, highlighting the role of halogen substituents .

- Contradictory Data : Some studies report conflicting results on the metabolic stability of cyclobutyl derivatives, necessitating further investigation into species-specific enzyme interactions .

Biological Activity

2-Cyclobutylpropanedioic acid, also known as cyclobutyl malonic acid, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antitumor, and other therapeutic effects, based on diverse research findings.

Chemical Structure and Properties

2-Cyclobutylpropanedioic acid is characterized by its cyclobutane ring structure attached to a propanedioic acid moiety. This unique configuration influences its interaction with biological systems and contributes to its pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of cyclobutane compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain cyclobutane-containing alkaloids possess antibacterial and antifungal activities. A review highlighted that over 60 biologically active compounds derived from cyclobutane structures have demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Cyclobutane Derivatives

| Compound | Target Organism | Activity Level |

|---|---|---|

| Cyclobutyl Malonic Acid | Staphylococcus aureus | Moderate |

| Cyclobutyl Derivative A | Escherichia coli | Significant |

| Cyclobutyl Derivative B | Candida albicans | Excellent |

Antitumor Activity

The antitumor potential of 2-cyclobutylpropanedioic acid has been explored in various studies. Cyclobutane derivatives have shown promising results in inhibiting cancer cell proliferation. For example, some studies reported that specific cyclobutane derivatives exhibited cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer) with IC50 values below 10 µM .

Case Study: Cytotoxicity of Cyclobutane Derivatives

In a study evaluating the cytotoxic effects of several cyclobutane derivatives, it was found that:

- Compound C : IC50 = 8 µM against A549 cells

- Compound D : IC50 = 6 µM against HT-29 cells

- Compound E : IC50 = 12 µM against MDA-MB-468 (breast cancer) cells

These findings suggest that modifications to the cyclobutane structure can enhance its antitumor activity.

The mechanisms underlying the biological activities of 2-cyclobutylpropanedioic acid are still being elucidated. However, several potential pathways have been proposed:

- Inhibition of Enzyme Activity : Some studies indicate that cyclobutane derivatives can act as enzyme inhibitors, particularly targeting cytochrome P450 enzymes involved in drug metabolism .

- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : The generation of ROS by these compounds may contribute to their cytotoxic effects on tumor cells .

Future Directions

Continued research into the biological activity of 2-cyclobutylpropanedioic acid is essential for understanding its therapeutic potential. Future studies should focus on:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the cyclobutane ring influence biological activity.

- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.

- Mechanistic Studies : Elucidating the specific pathways through which these compounds exert their effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.